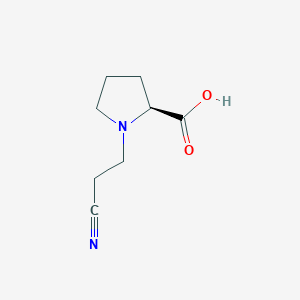

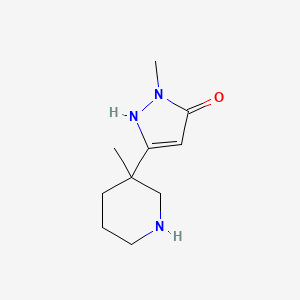

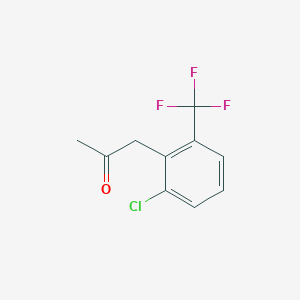

![molecular formula C10H10FN5O B11718501 1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B11718501.png)

1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(3-フルオロフェニル)メチル]-N-ヒドロキシ-1H-1,2,3-トリアゾール-4-カルボキシミドアミドは、そのユニークな化学構造と潜在的な用途により、さまざまな科学研究分野で注目を集めている合成化合物です。この化合物は、多様な生物活性と医薬品化学における用途で知られるトリアゾール誘導体のクラスに属しています。

2. 製法

合成経路と反応条件

1-[(3-フルオロフェニル)メチル]-N-ヒドロキシ-1H-1,2,3-トリアゾール-4-カルボキシミドアミドの合成は、通常、以下の手順を伴います。

トリアゾール環の形成: トリアゾール環は、銅触媒の存在下でアジドとアルキンを反応させる アプローチを用いて合成できます。

フルオロフェニル基の導入: 3-フルオロフェニル基は、パラジウム触媒の存在下でボロン酸誘導体とアリールハライドを反応させる鈴木-宮浦カップリング反応によって導入できます.

ヒドロキシル化とカルボキシミドアミド形成: トリアゾール環のヒドロキシル化とカルボキシミドアミド基の形成は、求核置換反応やアミド化反応などの標準的な有機合成技術によって達成できます。

工業的製造方法

この化合物の工業的製造は、高い収率と純度を確保するために、連続フロー化学技術を用いて前述の合成経路をスケールアップすることが考えられます。自動反応器の使用と反応条件の精密な制御は、効率的な大規模生産に不可欠です。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using a approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Hydroxylation and Carboximidamide Formation: The hydroxylation of the triazole ring and the formation of the carboximidamide group can be achieved through standard organic synthesis techniques, such as nucleophilic substitution and amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes using continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions would be essential for efficient large-scale production.

化学反応の分析

反応の種類

1-[(3-フルオロフェニル)メチル]-N-ヒドロキシ-1H-1,2,3-トリアゾール-4-カルボキシミドアミドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: この化合物は、特にヒドロキシル基とカルボキシミドアミド基で求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 酸性媒体中の過酸化水素。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 塩基の存在下のアミンやチオールなどの求核剤。

生成される主な生成物

酸化: 対応する酸化物またはヒドロキシル化誘導体の生成。

還元: 還元されたトリアゾール誘導体の生成。

置換: さまざまな官能基を有する置換トリアゾール誘導体の生成。

4. 科学研究における用途

1-[(3-フルオロフェニル)メチル]-N-ヒドロキシ-1H-1,2,3-トリアゾール-4-カルボキシミドアミドは、いくつかの科学研究における用途を持っています。

科学的研究の応用

1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide has several scientific research applications:

作用機序

類似化合物との比較

類似化合物

1-(4-フルオロフェニル)-2-(1H-1,2,3-トリアゾール-1-イル)エタノン: 類似の構造的特徴を持つ別のトリアゾール誘導体.

1-(3-フルオロフェニル)-2-(1H-1,2,3-トリアゾール-1-イル)エタノン: フェニル環上の置換パターンが異なる構造アナログ.

独自性

1-[(3-フルオロフェニル)メチル]-N-ヒドロキシ-1H-1,2,3-トリアゾール-4-カルボキシミドアミドは、その特定の置換パターンとヒドロキシル基とカルボキシミドアミド基の両方の存在により独自です。これらの官能基の組み合わせは、さまざまな用途に役立つ独特の化学的および生物学的特性を与えています。

特性

IUPAC Name |

1-[(3-fluorophenyl)methyl]-N'-hydroxytriazole-4-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN5O/c11-8-3-1-2-7(4-8)5-16-6-9(13-15-16)10(12)14-17/h1-4,6,17H,5H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGMENTXEVJNNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(N=N2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

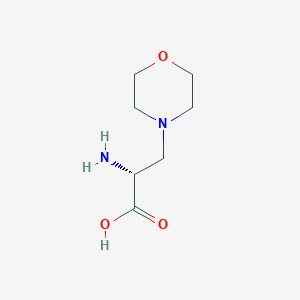

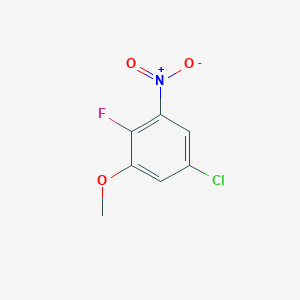

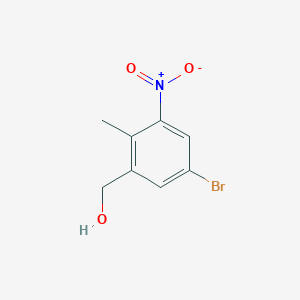

![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)

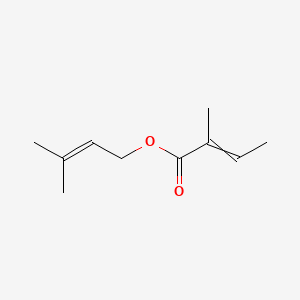

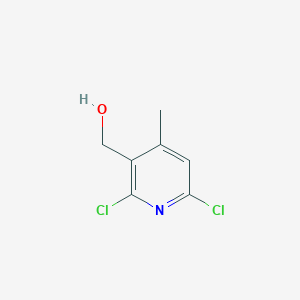

![3-methyl-7-nitro-N'-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11718476.png)

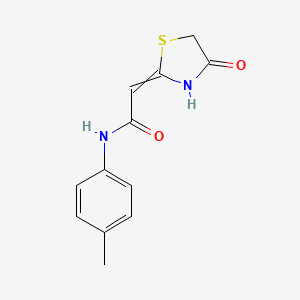

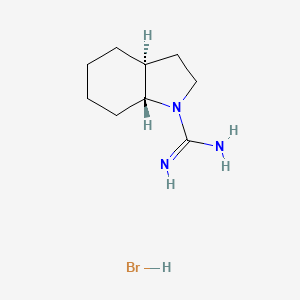

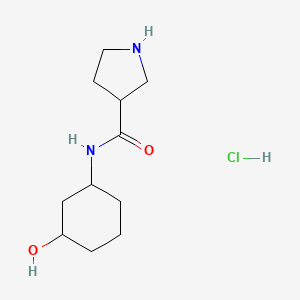

![tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride](/img/structure/B11718486.png)